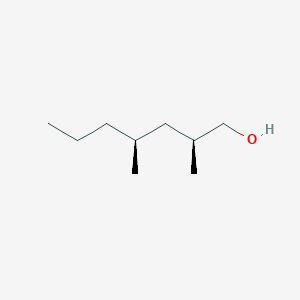

(2S,4S)-2,4-Dimethyl-1-heptanol

CAS No.: 174693-04-0

Cat. No.: VC20308248

Molecular Formula: C9H20O

Molecular Weight: 144.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 174693-04-0 |

|---|---|

| Molecular Formula | C9H20O |

| Molecular Weight | 144.25 g/mol |

| IUPAC Name | (2S,4S)-2,4-dimethylheptan-1-ol |

| Standard InChI | InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m0/s1 |

| Standard InChI Key | HVRFWRROUIDGQO-IUCAKERBSA-N |

| Isomeric SMILES | CCC[C@H](C)C[C@H](C)CO |

| Canonical SMILES | CCCC(C)CC(C)CO |

Introduction

Nomenclature and Identification

Systematic and Common Names

The IUPAC name (2S,4S)-2,4-dimethylheptan-1-ol unambiguously defines the compound’s structure and stereochemistry. The root name "heptan-1-ol" indicates a seven-carbon chain with a hydroxyl group at position 1. The prefixes "2,4-dimethyl" specify methyl branches at carbons 2 and 4, while the (2S,4S) descriptor denotes the absolute configuration of these stereocenters . Alternative designations include the CAS registry number 174693-04-0, which uniquely identifies the compound in chemical databases, and the PubChem CID 10877244 . The ChemSpider ID 9052513 further facilitates cross-referencing across platforms .

Table 1: Key Identifiers of (2S,4S)-2,4-Dimethyl-1-heptanol

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (2S,4S)-2,4-dimethylheptan-1-ol | |

| CAS Number | 174693-04-0 | |

| PubChem CID | 10877244 | |

| ChemSpider ID | 9052513 | |

| Molecular Formula | C₉H₂₀O | |

| Molecular Weight | 144.25 g/mol |

Stereochemical Descriptors

The compound’s stereochemistry is encoded in its InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System) notations. The InChI string InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3/t8-,9-/m0/s1 specifies the S configuration at both stereocenters through the t8-,9- term . The SMILES notation CCC[C@H](C)C[C@H](C)CO uses @ symbols to denote the stereochemistry, confirming the (2S,4S) configuration . These identifiers enable precise computational modeling and database retrieval.

Molecular Structure and Stereochemistry

Spatial Arrangement and Bond Connectivity

The molecule consists of a seven-carbon chain with hydroxyl (-OH) and methyl (-CH₃) groups at positions 1, 2, and 4. The C2 and C4 carbons are stereogenic centers, each bonded to four distinct groups:

-

C2: -CH₂CH₂CH₂CH₃, -CH(CH₃)CH₂OH, -CH₃, and -CH₂-

-

C4: -CH₂CH₂CH₃, -CH(CH₃)CH₂CH₂OH, -CH₃, and -CH₂-

The S configuration at both centers results in a specific three-dimensional orientation that influences intermolecular interactions and reactivity.

Stereoisomerism and Diastereomeric Relationships

(2S,4S)-2,4-Dimethyl-1-heptanol has three distinct stereoisomers: (2R,4S), (2S,4R), and (2R,4R). These isomers exhibit divergent physical properties due to differences in spatial arrangement. For example, the (2R,4S) isomer (CAS 331960-45-3, PubChem CID 10534787) and the (2S,4R) isomer (CAS 18450-74-3, PubChem CID 87651) are diastereomers of the (2S,4S) compound, differing in configuration at one stereocenter .

Physical and Chemical Properties

Molecular Weight and Composition

With a molecular weight of 144.25 g/mol, the compound’s mass spectrometry profile would likely show a molecular ion peak at m/z 144. The branching and hydroxyl group suggest moderate polarity, influencing solubility in organic solvents like ethanol or diethyl ether .

Predicted Physicochemical Behavior

While experimental data on melting/boiling points are unavailable, analogous secondary alcohols exhibit boiling points between 180–220°C due to hydrogen bonding. The compound’s branched structure may lower its melting point compared to linear isomers. Its LogP (octanol-water partition coefficient) is estimated to be ~2.5–3.0, indicating moderate lipophilicity .

Synthetic and Analytical Considerations

Analytical Characterization

Hypothetical spectroscopic data:

-

IR Spectroscopy: O-H stretch (~3200–3600 cm⁻¹), C-O stretch (~1050–1150 cm⁻¹).

-

NMR:

-

¹H NMR: δ 1.0–1.5 (m, CH₃ and CH₂ groups), δ 3.5–3.7 (t, CH₂OH).

-

¹³C NMR: δ 70–72 (C-OH), δ 20–35 (CH₃ and CH₂).

-

Applications and Research Implications

The compound’s stereochemical complexity makes it a candidate for studies on chiral induction in catalysis or as a building block in pharmaceutical synthesis. Its potential as a flavor/aroma agent, akin to other branched alcohols, warrants investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume